3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminoazoles with acrylonitrile derivatives. One effective method includes the reaction of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often involve the use of organic solvents such as ethanol and chloroform, followed by neutralization with triethylamine and subsequent filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow synthesis techniques may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of heat-resistant explosives and other high-energy materials.
Mechanism of Action
The mechanism of action of 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases, leading to the suppression of cancer cell growth . The compound’s structure allows it to form stable complexes with metal ions, enhancing its biological activity and specificity .
Comparison with Similar Compounds
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in explosives.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7-one: Another heat-resistant compound with similar structural features.
Pyrazolo[1,5-A]pyrimidine-based fluorophores: Used in optical applications due to their tunable photophysical properties.
These compounds share the pyrazolo[1,5-a]pyrimidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by an ethyl group at the 3-position and an amino group at the 7-position. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inhibiting cyclin-dependent kinases (CDKs) and other biological targets relevant to cancer treatment and other diseases.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N4, with a CAS registry number of 83694839. Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool in medicinal chemistry research.
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (DU-145) cancer cells. One notable hybrid compound derived from this class showed an IC50 value of 2.6 μM against MDA-MB-231 cells, indicating high potency in inhibiting tumor growth .
This compound primarily functions as an inhibitor of CDK12 and CDK13, which are crucial for regulating RNA polymerase II activity and gene expression related to DNA damage repair pathways. The inhibition of these kinases is associated with reduced cell proliferation and increased sensitivity to DNA-damaging agents .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial properties. Various derivatives have been tested against Gram-positive and Gram-negative bacterial strains, with some exhibiting significant antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals that variations in substituents at different positions can enhance lipophilicity and bioavailability, potentially increasing their therapeutic efficacy .
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methylpyrazolo[1,5-a]pyrimidin-7-amine | Methyl group at position 3 | Enhanced lipophilicity may improve bioavailability |
3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Fluorophenyl substitution at position 3 | Potentially increased potency due to fluorine's effects |
4-Ethylpyrazolo[1,5-a]pyrimidin-7-amine | Ethyl group at position 4 | Different position may alter biological activity |
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Clinical Trials : Compounds like SCH727965 have entered clinical trials as selective CDK inhibitors. These trials focus on their application in treating various cancers by targeting specific signaling pathways involved in tumor growth .
- Preclinical Studies : In vitro studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced activity against specific cancer cell lines. For example, hybrids with specific substitutions demonstrated improved antiproliferative effects compared to their parent compounds .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-2-6-5-11-12-7(9)3-4-10-8(6)12/h3-5H,2,9H2,1H3 |
InChI Key |
NHLKTBTVAJAEON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2N=CC=C(N2N=C1)N |
Origin of Product |
United States |
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